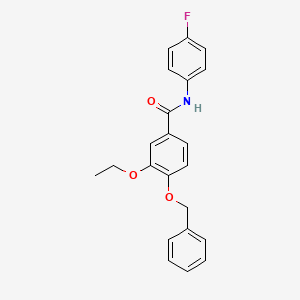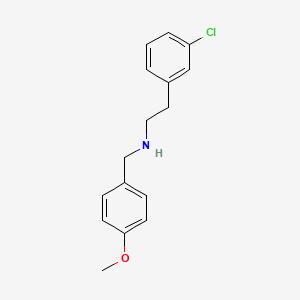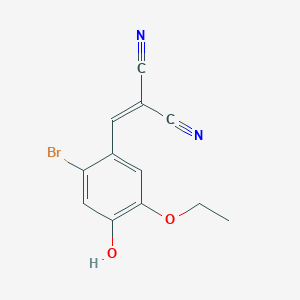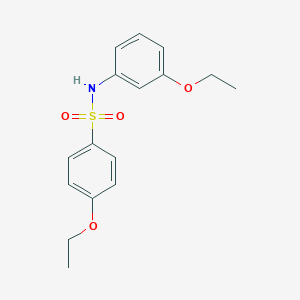
2-(acetylamino)-N-isopropyl-3-(3-nitrophenyl)acrylamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acrylamide derivatives, including those similar to 2-(acetylamino)-N-isopropyl-3-(3-nitrophenyl)acrylamide, typically involves aza-Michael addition reactions followed by amidation with acryloyl chloride. For instance, a new acrylamide monomer, N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide (M3i), was synthesized from isopropylamine and N-isopropylacrylamide via this method. The polymers derived from such monomers have been characterized by various techniques, including 1H NMR, FTIR, and UV-Vis, to name a few (Mondal et al., 2022).
Molecular Structure Analysis
The molecular structure and vibrational, nuclear magnetic resonance, and electronic properties of acrylamide derivatives are often determined by quantum chemical calculations and compared with experimental data from techniques like FT-IR, 1H NMR, and UV–Vis spectral data. This detailed analysis provides insights into the chemical activity and reactive regions of the molecules (Barım & Akman, 2019).
Chemical Reactions and Properties
Acrylamide derivatives participate in a variety of chemical reactions, demonstrating a range of reactivities depending on the specific functional groups present. For example, the aminolysis of p-nitrophenyl esters of (meth)acryloylaminophenoxyacetic acids and their copolymers has been studied, revealing structure-dependent reaction rates (Solovskij et al., 1989).
Physical Properties Analysis
The physical properties of polymers derived from acrylamide derivatives, such as lower critical solution temperature (LCST) and glass transition temperature (Tg), are crucial for their application in various fields. These properties are influenced by the polymer's composition and have been thoroughly investigated using techniques like dynamic light scattering (DLS) and differential scanning calorimetry (DSC) (Mondal et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity descriptors and interactions with various molecules, are essential for understanding the potential applications of acrylamide derivatives. Studies have been conducted to evaluate the anti-bacterial, anti-fungal, and antiproliferative activities of these compounds, providing valuable insights into their biomedical applications (Patel & Panchal, 2012).
Applications De Recherche Scientifique
Thermoresponsive Polymers
A novel acrylamide monomer bearing isopropylamide and N,N-diethylamino ethyl groups, synthesized through Aza-Michael addition and amidation, has been developed to create homopolymers with controlled molecular weights. These polymers exhibit a lower critical solution temperature (LCST) that can be tuned by adjusting the molecular weight, salt concentration, and pH value of the solution. Interestingly, the introduction of CO2 gas as a pH stimulus can reversibly adjust the solubility of the homopolymer, showcasing its potential for applications where environmental responsiveness is required (Jiang et al., 2014).
Drug Delivery Systems
Poly(N-isopropyl acrylamide) (PNIPAM) is a thermoresponsive polymer that has garnered attention for its application in drug delivery systems. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has been achieved, demonstrating the potential for creating well-defined polymer structures suitable for encapsulating and releasing drugs in a controlled manner. This highlights PNIPAM's role in advancing drug delivery technologies, where the control over polymerization conditions is crucial for tailoring the system's properties (Convertine et al., 2004).
Glycopolymer Synthesis
The synthesis of a polyacrylamide derivative featuring a β-linked N-acetyllactosamine moiety via a chemo-enzymatic process represents an innovative approach to creating polymers with specific biological functions. This process involves the enzymatic synthesis of p-nitrophenyl N-acetyl-β-lactosaminide, followed by reduction and reaction with acryloyl chloride or acrylic acid, culminating in the polymerization of the resulting product. This method showcases the versatility of acrylamide derivatives in synthesizing high molecular weight polymers with potential applications in biomedicine and bioengineering (Kobayashi et al., 1994).
Heavy Metal Ion Uptake
Research on N-isopropyl acrylamide (NIPA) polymer gels, including copolymers containing 2-acrylamido-2-methylpropane sulfonic acid (AMPS), 2-acetamidoacrylic acid (AAA), and acrylic acid (AA), has demonstrated their capability for uptaking zinc, nickel, and chromium ions from solutions. This study highlights the potential of acrylamide derivatives in environmental applications, such as the removal of heavy metals from water, showcasing the material's ability to contribute to purification processes (Lehto et al., 1998).
Aqueous Solution Behavior
The aqueous solution behavior of poly(N-isopropyl acrylamide), particularly in the presence of water-soluble macromolecular species, has been studied to understand the effects of molecular weight and temperature on its properties. This research is crucial for developing smart materials that can respond to environmental changes, with applications ranging from drug delivery to materials science (Housni & Narain, 2007).
Propriétés
IUPAC Name |
(Z)-2-acetamido-3-(3-nitrophenyl)-N-propan-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9(2)15-14(19)13(16-10(3)18)8-11-5-4-6-12(7-11)17(20)21/h4-9H,1-3H3,(H,15,19)(H,16,18)/b13-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIYSHVGWUEISB-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(acetylamino)-N-isopropyl-3-(3-nitrophenyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4624782.png)
![2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B4624790.png)

![ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4624797.png)

![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B4624816.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4624826.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4624831.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4624839.png)
![6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4624868.png)

![N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4624885.png)